1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea
Description
1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and an indene moiety
Properties
IUPAC Name |
1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-3-14-15(9(2)20-22-14)19-16(21)18-13-7-4-10-8-11(17)5-6-12(10)13/h5-6,8,13H,3-4,7H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLJBTOQFUXLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)NC(=O)NC2CCC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indene Moiety: The indene moiety can be introduced via a Friedel-Crafts alkylation reaction, where an indene derivative reacts with an electrophile in the presence of a Lewis acid catalyst.
Urea Formation: The final step involves the reaction of the oxazole and indene intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Pharmacology: Investigation of its effects on various biological targets, including enzymes and receptors.
Material Science: Exploration of its properties for use in advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Influence on pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
- 1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-(5-chloro-2,3-dihydro-1H-inden-1-yl)urea
- 1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-(5-bromo-2,3-dihydro-1H-inden-1-yl)urea
Comparison:
- Structural Differences: The primary difference lies in the substituents on the indene moiety (fluoro, chloro, bromo).
- Biological Activity: These structural variations can lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Chemical Properties: Variations in substituents can also affect the compound’s chemical properties, such as solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
